molecular formula C7H10N2O2 B078937 6-n-Propyluracil CAS No. 13345-08-9

6-n-Propyluracil

Cat. No.: B078937
CAS No.: 13345-08-9
M. Wt: 154.17 g/mol
InChI Key: IMUTYIOWQFQGIC-UHFFFAOYSA-N
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Description

6-n-Propyluracil, also known as 6-propyl-2-thiouracil, is an organic compound belonging to the class of pyrimidones. It is characterized by a pyrimidine ring bearing a ketone group. This compound is primarily known for its use as an antithyroid agent, particularly in the treatment of hyperthyroidism and Graves’ disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-n-Propyluracil can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the reaction of propylthiouracil with chloroacetic acid in water under heating conditions .

Chemical Reactions Analysis

Types of Reactions: 6-n-Propyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

6-n-Propyluracil exerts its effects by inhibiting the synthesis of thyroid hormones. It binds to thyroid peroxidase, thereby inhibiting the conversion of iodide to iodine. This action decreases the production of thyroxine (T4) and triiodothyronine (T3). Additionally, it interferes with the peripheral conversion of T4 to T3, reducing the overall activity of thyroid hormones .

Comparison with Similar Compounds

Uniqueness: 6-n-Propyluracil is unique due to its specific inhibition of thyroid peroxidase and its ability to interfere with the peripheral conversion of T4 to T3. This dual mechanism makes it particularly effective in managing hyperthyroidism .

Properties

IUPAC Name

6-propyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUTYIOWQFQGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158113
Record name 6-n-Propyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13345-08-9
Record name 6-n-Propyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC58559
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-n-Propyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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